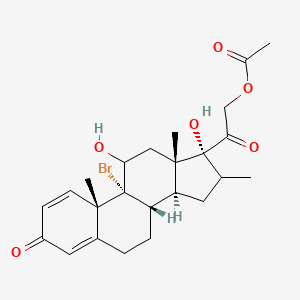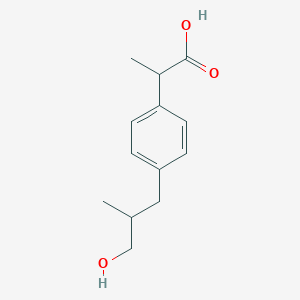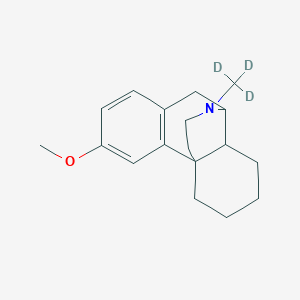
4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine, commonly known as 4-MMC or Mephedrone, is a synthetic cathinone that belongs to the amphetamine family. It is a psychoactive drug that has gained popularity in recent years due to its euphoric effects. The chemical structure of 4-MMC is similar to that of cathinone, which is found in the khat plant.
Mecanismo De Acción
The mechanism of action of 4-MMC involves its interaction with the monoamine transporters in the brain. It is believed to act as a substrate for the transporters, causing them to release dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the euphoric effects of the drug.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-MMC include increased heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to reduced blood flow to vital organs. The drug has been shown to produce both stimulant and hallucinogenic effects, with users reporting feelings of euphoria, increased sociability, and altered perception of time and space.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-MMC in lab experiments include its potent stimulant effects, which can be used to study the mechanisms of action of other drugs. It can also be used to study the effects of dopamine, norepinephrine, and serotonin on the brain. However, the limitations of using 4-MMC in lab experiments include its potential for abuse and addiction. It is also a relatively new drug, and its long-term effects on the brain and body are not yet fully understood.
Direcciones Futuras
The future directions for research on 4-MMC include studying its potential as a treatment for depression, anxiety, and other psychiatric disorders. It can also be used to study the mechanisms of action of other drugs and to develop new treatments for addiction. Further research is needed to fully understand the long-term effects of 4-MMC on the brain and body, as well as its potential for abuse and addiction.
Conclusion:
In conclusion, 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine, commonly known as 4-MMC or Mephedrone, is a synthetic cathinone that has gained popularity in recent years due to its euphoric effects. The synthesis method of 4-MMC is relatively simple and can be carried out using readily available reagents. The research on 4-MMC has been focused on its potential use as a treatment for depression, anxiety, and other psychiatric disorders. The mechanism of action of 4-MMC involves its interaction with the monoamine transporters in the brain, leading to an increase in the levels of dopamine, norepinephrine, and serotonin. The drug has both stimulant and hallucinogenic effects, with users reporting feelings of euphoria, increased sociability, and altered perception of time and space. Further research is needed to fully understand the long-term effects of 4-MMC on the brain and body, as well as its potential for abuse and addiction.
Métodos De Síntesis
The synthesis method of 4-MMC involves the reaction of 4-methylpropiophenone with methcathinone in the presence of hydrogen chloride gas. The resulting product is then treated with sodium hydroxide to form 4-MMC. The synthesis method of 4-MMC is relatively simple and can be carried out using readily available reagents.
Aplicaciones Científicas De Investigación
4-MMC has been used in scientific research to study its effects on the central nervous system. It has been found to be a potent stimulant that increases the release of dopamine, norepinephrine, and serotonin in the brain. It has also been shown to produce effects similar to those of amphetamines and cocaine. The research on 4-MMC has been focused on its potential use as a treatment for depression, anxiety, and other psychiatric disorders.
Propiedades
IUPAC Name |
4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h11-15H,3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMYWQZUIRTDLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2CCC(CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

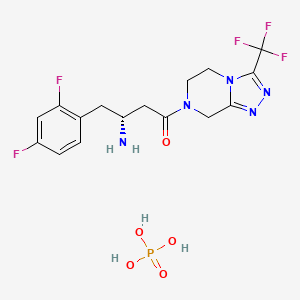
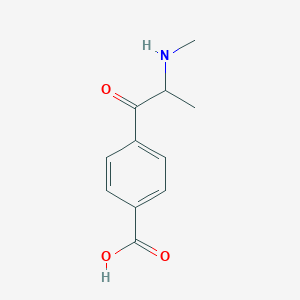
![4-[4-[(5R)-5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone](/img/no-structure.png)
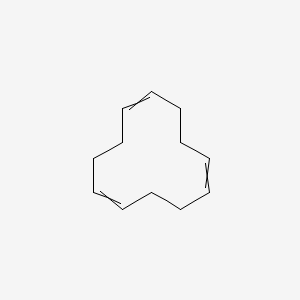
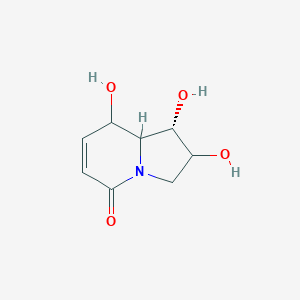
![(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester](/img/structure/B1141325.png)
![(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-ol](/img/structure/B1141326.png)
